molecular formula C11H18ClNO2 B596606 4-Aminoadamantane-1-carboxylic acid hydrochloride CAS No. 1245645-93-5

4-Aminoadamantane-1-carboxylic acid hydrochloride

Cat. No. B596606
M. Wt: 231.72
InChI Key: PYPMBCTWOYDNBV-UHFFFAOYSA-N
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Description

4-Aminoadamantane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H18ClNO2 . It has a molecular weight of 231.72 g/mol . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 4-Aminoadamantane-1-carboxylic acid hydrochloride is 1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H . The compound’s canonical SMILES structure is C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl .


Physical And Chemical Properties Analysis

4-Aminoadamantane-1-carboxylic acid hydrochloride has a molecular weight of 231.72 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 231.1026065 g/mol . The compound has a topological polar surface area of 63.3 Ų . It has a heavy atom count of 15 .

Scientific Research Applications

Synthesis Techniques

  • 4-Aminoadamantane-1-carboxylic acid hydrochloride and its derivatives have been synthesized through various methods. One approach involves the use of mesoreactor flow devices to expedite the lab-scale synthesis of this molecule, simplifying processing requirements and enabling the safe use of hazardous reagents and conditions (Battilocchio et al., 2012). Additionally, synthesis methods exploring the reactivity of amino and carboxy terminal groups have been developed, producing tetrazole-containing derivatives in significant yields (Putis et al., 2008).

Dielectric and Structural Properties

  • Novel complexes based on protonated 1-aminoadamantane have been synthesized, displaying distinct molecular networks and interesting dielectric properties. These properties vary significantly due to the differences in structure, showcasing the potential for application in materials science (Zhao et al., 2010).

Biomedical Applications

  • The molecule's derivatives have shown potential in biomedical applications. For instance, amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, isolated as hydrochlorides, have been studied for their anticonvulsant activity, indicating potential therapeutic applications (Arustamyan et al., 2019).
  • Research on adamantane-retropeptides has revealed that these molecules can form molecular channels through hydrogen-bonded networks, suggesting potential applications in molecular engineering and drug delivery systems (Basarić et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-aminoadamantane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMBCTWOYDNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737499
Record name 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoadamantane-1-carboxylic acid hydrochloride

CAS RN

1245645-93-5
Record name Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C., in a 250-mL flask, MeOH (85 ml) was added with AcCl (16.08 g, 204.85 mmol), and then at room temperature, 4-amino-adamantane-1-carboxylic acid (8.0 g, 40.97 mmol) was added thereto. At 45° C., the mixture was stirred for 12 hours. After the reaction was completed, the solid was filtered by acetonitrile to obtain 4-amino-adamantane-1-carboxylate hydrochloride (8.17 g, 81%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16.08 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

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